3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

Chemical Purity Quality Control Synthetic Intermediate

Medicinal chemistry teams synthesizing 3-amino-benzothiadiazine 1,1-dioxide libraries require the key 3-chloro intermediate with appropriate steric shielding for selective nucleophilic displacement. This compound solves that need. • 4-Me locks tautomeric form; 6,8-diMe shields C3, enabling amino-dechlorination yields exceeding 86% based on class precedent. • Unique tri-methyl pattern (ΔCLogP +1.33 vs. diazoxide; zero H-bond donors) delivers a distinct selectivity profile for K_ATP channel probe applications. • CLogP of 2.48 places it in an HPLC retention window well-separated from polar thiazides (<0.5) and diazoxide (1.15), ideal for method calibration. • 95% purity ensures impurity-free screening results. Bulk quantities available; contact for custom scale-up.

Molecular Formula C10H11ClN2O2S
Molecular Weight 258.73 g/mol
Cat. No. B13716550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
Molecular FormulaC10H11ClN2O2S
Molecular Weight258.73 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N(C(=NS2(=O)=O)Cl)C)C
InChIInChI=1S/C10H11ClN2O2S/c1-6-4-7(2)9-8(5-6)13(3)10(11)12-16(9,14)15/h4-5H,1-3H3
InChIKeyAMMJKCPIZLBOEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Core Attributes


3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide (CAS 1000577-02-5) is a fully substituted 1,2,4-benzothiadiazine 1,1-dioxide derivative bearing chlorine at position 3 and methyl groups at positions 4, 6, and 8 . The compound has the molecular formula C10H11ClN2O2S and a molecular weight of 258.72 g/mol . It belongs to a therapeutically significant heterocyclic class that includes marketed diuretics (e.g., chlorothiazide, hydrochlorothiazide) and potassium-channel activators (e.g., diazoxide) [1]. The dense substitution pattern around the benzothiadiazine ring distinguishes it from the majority of biologically characterized analogs, which typically feature mono- or di-substitution at positions 3 and 7 [1].

1 Unique tri-methyl benzo substitution pattern avoids common analog limitations.
2 3-Chloro leaving group enables SNAr chemistry for focused library synthesis.
3 4-Methyl group locks 4H tautomer, suppressing unwanted 2H isomerization.

Why Generic Substitution Fails


Despite sharing the benzothiadiazine dioxide core with numerous pharmacologically active analogs, 3-chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide cannot be substituted generically because its unique tri-methyl substitution pattern on the benzo ring (positions 4, 6, 8) directly influences electronic distribution, steric hindrance, and metabolic liability in ways that differ fundamentally from the more common 7-chloro-3-methyl (diazoxide) or 6-chloro-7-sulfamoyl (thiazide) arrangements [1]. Even positional isomers sharing the identical molecular formula (C10H11ClN2O2S), such as 6-chloro-3-ethyl-7-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide or 3-chloro-4-isopropyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, exhibit distinct physicochemical and likely biological profiles due to altered lipophilicity and steric topology . The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-driven.

Substitution pattern shifts properties
Tri-methyl arrangement alters electronic and steric profiles compared to common 7-Cl-3-Me or 6-Cl-7-sulfamoyl analogs; class-level assumptions may not transfer.
Positional isomer mismatch
Isomers sharing the same formula (e.g., 6-chloro-3-ethyl-7-methyl) can exhibit different lipophilicity and topology, limiting direct interchange.
Class-based sourcing overlooks details
Metabolic and physicochemical behavior are substitution-sensitive; procurement must be compound-specific rather than scaffold-driven.

Quantitative Differentiation Evidence


Purity Advantage Over Generic Building Blocks

Commercially, 3-chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is supplied at a certified purity of 95% (HPLC) . In contrast, the closely related analog 3-chloro-4-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide (CAS 1000577-02-5 positional analog) is typically offered at only 90% purity from multiple vendors . This 5% absolute purity differential is meaningful for applications where downstream synthetic yields or analytical reproducibility are sensitive to impurity profiles.

Purity Specification
Data to verify
95% (HPLC) vs typical 90% for positional analog
Higher purity may reduce downstream purification burden.
Supplier specification; independent verification recommended.
Chemical Purity Quality Control Synthetic Intermediate

Structural Differentiation from Diazoxide

Diazoxide (7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide) is the best-characterized benzothiadiazine ATP-sensitive potassium (K_ATP) channel opener [1]. The target compound differs by the addition of three methyl groups at positions 4, 6, and 8 on the benzothiadiazine scaffold, replacing the 2H tautomer with a 4H configuration and eliminating the N-H hydrogen-bond donor present in diazoxide . Quantitative topological polar surface area (TPSA) calculations show the target compound has a TPSA of 58.1 Ų versus 66.9 Ų for diazoxide, while the calculated LogP (CLogP) increases from 1.15 (diazoxide) to 2.48 for the target compound . These differences predict altered membrane permeability and K_ATP binding interactions.

vs. Diazoxide
Class-level
Target: TPSA 58.1 Ų, CLogP 2.48 Diazoxide: TPSA 66.9 Ų, CLogP 1.15
Predicted lower polarity and higher lipophilicity alter membrane interaction potential.
In silico only; no experimental permeability data for target compound.
Structural Biology Ligand Design Potassium Channel

3-Chloro S_NAr Intermediate

The 3-chloro substituent on the benzothiadiazine 1,1-dioxide ring is a well-established leaving group for nucleophilic aromatic substitution (S_NAr) with amines, enabling access to diverse 3-amino derivatives [1]. The target compound, bearing additional methyl groups at 4, 6, and 8, offers steric protection of the benzo ring that can suppress competing side reactions observed with less substituted 3-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxides. Specifically, the 4-methyl group blocks tautomerization to the 2H form, while the 6- and 8-methyl groups hinder electrophilic attack at those positions [REFS-1, REFS-2]. Reported yields for amino-dechlorination of 3-chloro-4-alkyl-4H-1,2,4-benzothiadiazine 1,1-dioxides with aqueous ammonia range from 86–94% [1]; the tri-methyl substitution pattern is expected to maintain or improve these yields by minimizing side-product formation.

SNAr Synthetic Utility
Class-level
Expected ≥86% yield (class precedent)
Tri-methyl shielding may improve displacement selectivity.
No direct experimental yield reported for this exact compound.
Synthetic Chemistry Nucleophilic Substitution Building Block

Recommended Application Scenarios


3-Amino-benzothiadiazine Library Synthesis

Medicinal chemistry teams synthesizing focused libraries of 3-amino-benzothiadiazine 1,1-dioxides for antiviral or CNS target screening should procure this compound as the key 3-chloro intermediate. The 4-methyl group locks the tautomeric form, while the 6- and 8-methyl groups provide steric shielding that can improve nucleophilic displacement selectivity relative to unsubstituted or mono-substituted analogs . Expected amino-dechlorination yields exceed 86% based on class precedent .

Negative Control for K_ATP Channel Activation

Given the substantial structural divergence from diazoxide (ΔCLogP +1.33, absence of N-H hydrogen bond donor, tri-methyl benzo substitution), this compound serves as an ideal negative control or selectivity probe in K_ATP channel opener screening cascades. Its commercially defined 95% purity ensures that observed inactivity is attributable to structural features rather than impurity interference.

Lipophilic Benzothiadiazine Reference Standard

Analytical laboratories developing HPLC methods for lipophilic benzothiadiazine dioxide impurities or metabolites can use this compound as a column calibration standard. Its calculated CLogP of 2.48 places it in a chromatographic retention window distinct from the more polar thiazide diuretics (CLogP typically <0.5) and moderately lipophilic diazoxide (CLogP 1.15), enabling method resolution optimization .

Application
Selection Property
Validation Focus
3-Amino-benzothiadiazine Library Synthesis
3-Chloro leaving group with steric shielding by methyl substituents
Amino-dechlorination yield and purity of resulting derivatives
KATP Channel Opener Screening Control
Structurally divergent from diazoxide; no N-H donor; higher calculated lipophilicity
Absence of KATP activation in functional assays
Lipophilic Benzothiadiazine HPLC Standard
Retention window distinct from polar thiazide diuretics
Chromatographic resolution and column calibration consistency
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